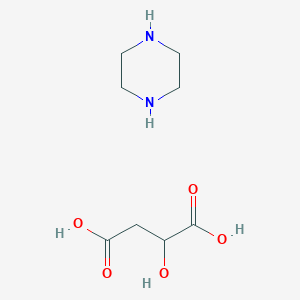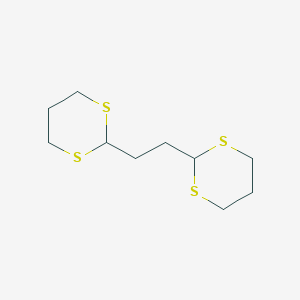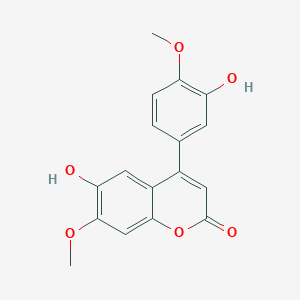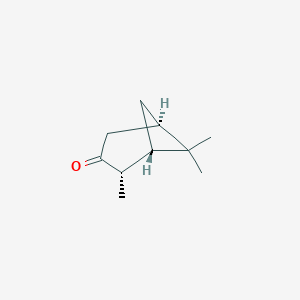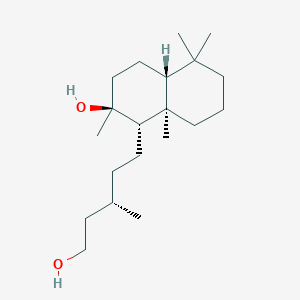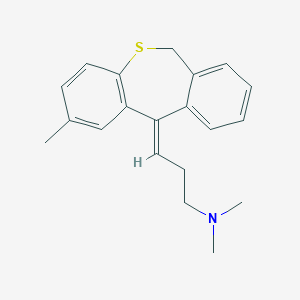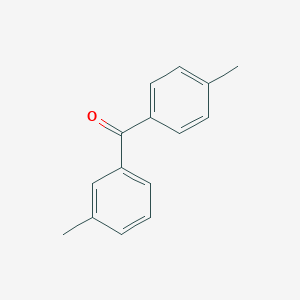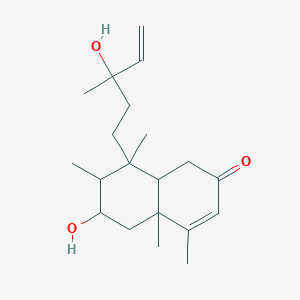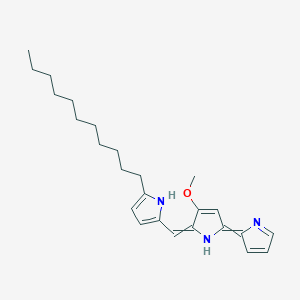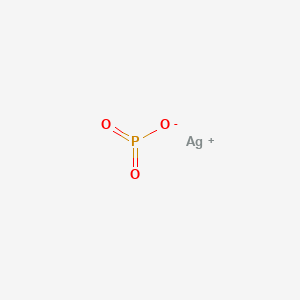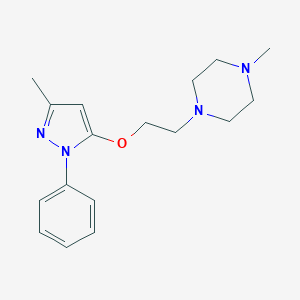
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the pyrazole class of chemicals and has a molecular formula of C21H29N3O. In
Mécanisme D'action
The mechanism of action of Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- in lab experiments is its potential use as an anti-inflammatory and anti-cancer agent. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl-. One direction is to further study its potential use as an anti-inflammatory and anti-cancer agent. Another direction is to investigate its mechanism of action in more detail, which can lead to the development of more effective treatments. Additionally, research can be conducted to explore the potential use of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- is a chemical compound that has various scientific research applications. Its potential use as an anti-inflammatory and anti-cancer agent makes it an important compound to study. Future research can lead to a better understanding of its mechanism of action and the development of more effective treatments.
Méthodes De Synthèse
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- can be synthesized using various methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with 4-methylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with ethyl chloroacetate to form the final product.
Applications De Recherche Scientifique
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- has various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
15083-52-0 |
|---|---|
Nom du produit |
Pyrazole, 3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-1-phenyl- |
Formule moléculaire |
C17H24N4O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-methyl-4-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperazine |
InChI |
InChI=1S/C17H24N4O/c1-15-14-17(21(18-15)16-6-4-3-5-7-16)22-13-12-20-10-8-19(2)9-11-20/h3-7,14H,8-13H2,1-2H3 |
Clé InChI |
XAJSPFVSHSICAZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)C3=CC=CC=C3 |
Autres numéros CAS |
15083-52-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



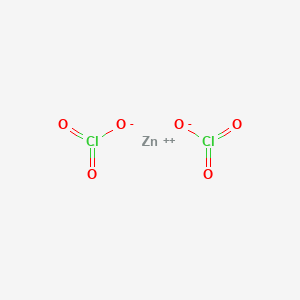
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
